(E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
CAS No.: 1219915-21-5
Cat. No.: VC4387569
Molecular Formula: C24H24FN3O
Molecular Weight: 389.474
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219915-21-5 |
|---|---|
| Molecular Formula | C24H24FN3O |
| Molecular Weight | 389.474 |
| IUPAC Name | [4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C24H24FN3O/c25-22-10-8-20(9-11-22)21-17-23(26-18-21)24(29)28-15-13-27(14-16-28)12-4-7-19-5-2-1-3-6-19/h1-11,17-18,26H,12-16H2/b7-4+ |
| Standard InChI Key | HCIHIILZJWHROF-QPJJXVBHSA-N |
| SMILES | C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, [4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone, delineates its three primary components:
-
Piperazine ring: A six-membered diamine heterocycle substituted at the 4-position with a cinnamyl group ().
-
Pyrrole unit: A five-membered aromatic ring with one nitrogen atom, substituted at the 4-position with a 4-fluorophenyl group.
-
Methanone bridge: A ketone group () connecting the piperazine and pyrrole moieties.
The E-configuration of the cinnamyl double bond ensures spatial separation between the phenyl and piperazine groups, potentially influencing receptor binding.
Table 1: Key Chemical Properties
| Property | Value/Descriptor |
|---|---|
| CAS No. | 1219915-21-5 |
| Molecular Formula | |
| Molecular Weight | 389.474 g/mol |
| IUPAC Name | [4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
| SMILES | C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
| InChIKey | HCIHIILZJWHROF-QPJJXVBHSA-N |
Synthesis and Manufacturing
Analytical Characterization
Post-synthetic analysis typically involves:
-
NMR spectroscopy: Confirmatory - and -NMR to verify substituent positions and stereochemistry.
-
Mass spectrometry: High-resolution MS to validate molecular weight and fragmentation patterns.
-
HPLC: Purity assessment (>95% for research-grade material).
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
Experimental solubility data remain unpublished, but predictions based on structural analogs suggest:
-
Lipophilicity: High logP (~4.2) due to aromatic and aliphatic hydrocarbon content, favoring membrane permeability.
-
Aqueous solubility: Limited (<1 mg/mL in water), necessitating formulation with co-solvents (e.g., DMSO) for in vitro studies .
Metabolic Considerations
The fluorophenyl group may resist oxidative metabolism, while the piperazine and pyrrole rings are susceptible to CYP450-mediated N-dealkylation or hydroxylation. In silico models predict moderate hepatic clearance and potential drug-drug interactions via CYP3A4 inhibition .
| Compound | Target | IC (nM) | Source |
|---|---|---|---|
| 4-Fluoroethcathinone | Dopamine Transporter | 120 | |
| 3,4-Dichloroethcathinone | Serotonin Receptor 5-HT | 450 |
Future Research Directions
-
Target identification: High-throughput screening against CNS receptor panels.
-
Structure-activity relationship (SAR): Modifying the cinnamyl or fluorophenyl groups to optimize potency and selectivity.
-
Preclinical development: Pharmacokinetic studies in rodent models to assess bioavailability and brain penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume